molecular formula C24H23N3O4S2 B12029434 (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 623935-89-7

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12029434
CAS No.: 623935-89-7
M. Wt: 481.6 g/mol
InChI Key: WVKIGZLMSMGUNR-STZFKDTASA-N
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Description

The compound “(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one” is a heterocyclic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its structure includes a (3,4-dimethoxyphenyl)-substituted pyrazole core conjugated to a thiazolidinone ring via a methylidene bridge. The thiazolidinone moiety is further substituted with a 2-methoxyethyl group at position 3 and a thioxo group at position 2. The stereochemistry (5Z configuration) and electronic effects from methoxy groups may influence solubility, binding affinity, and metabolic stability .

Properties

CAS No.

623935-89-7

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H23N3O4S2/c1-29-12-11-26-23(28)21(33-24(26)32)14-17-15-27(18-7-5-4-6-8-18)25-22(17)16-9-10-19(30-2)20(13-16)31-3/h4-10,13-15H,11-12H2,1-3H3/b21-14-

InChI Key

WVKIGZLMSMGUNR-STZFKDTASA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S

Origin of Product

United States

Preparation Methods

Pyrazole Intermediate Synthesis

The synthesis begins with the preparation of 3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbaldehyde, a critical intermediate. This is achieved via:

  • Claisen-Schmidt Condensation : 3,4-Dimethoxyacetophenone reacts with phenylhydrazine in ethanol under acidic conditions (HCl or acetic acid) to form the corresponding hydrazone.

  • Vilsmeier-Haack Formylation : The hydrazone undergoes formylation using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) at 0–5°C, yielding the pyrazole-4-carbaldehyde intermediate.

Key Data :

  • Yield: 68–76% for hydrazone formation.

  • Reaction Time: 6–8 hours for formylation.

Thiazolidin-4-One Core Formation

The thiazolidin-4-one ring is constructed via cyclocondensation:

  • Mercaptoacetic Acid Cyclization : The pyrazole-4-carbaldehyde reacts with 2-methoxyethylamine and mercaptoacetic acid in toluene under reflux. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiol group to form the thiazolidin-4-one ring.

  • Oxidation to Sulfanylidene : The thiazolidin-4-one intermediate is treated with hydrogen peroxide (H₂O₂) or iodine in acetic acid to oxidize the thione group to the sulfanylidene moiety.

Optimization Insights :

  • Solvent: Toluene or acetonitrile improves yield (72–85%) compared to ethanol.

  • Catalysts: p-Toluenesulfonic acid (PTSA) or Bi(SCH₂COOH)₃ enhances cyclization efficiency.

One-Pot Tandem Synthesis

Baker’s Yeast-Catalyzed Method

An eco-friendly approach utilizes baker’s yeast (Saccharomyces cerevisiae) as a biocatalyst:

  • Reagents : Pyrazole-4-carbaldehyde, thiosemicarbazide, and maleic anhydride.

  • Procedure : Components are mixed in acetonitrile with ultrasonicated yeast cells (35 kHz, 30 min), followed by stirring at room temperature for 3.5 hours.

  • Mechanism : Enzymatic catalysis facilitates sequential thiosemicarbazone formation and thia-Michael addition.

Performance Metrics :

  • Yield: 82–93%.

  • Advantages: Eliminates toxic solvents and reduces reaction time to <4 hours.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction:

  • Reactants : Pyrazole-4-carbaldehyde, 2-methoxyethyl isothiocyanate, and mercaptoacetic acid.

  • Conditions : Irradiation at 100–120°C for 15–20 minutes in PEG-400.

Key Outcomes :

  • Yield: 76–88%.

  • Purity: >95% (HPLC).

Functionalization and Derivative Optimization

Methoxyethyl Side Chain Introduction

The 2-methoxyethyl group is incorporated via nucleophilic substitution:

  • Alkylation : 3-Bromo-2-methoxyethylamine reacts with the thiazolidin-4-one intermediate in dimethylformamide (DMF) with K₂CO₃ as a base.

  • Reaction Time : 6–8 hours at 60–70°C.

Yield : 62–70%.

Z-Isomer Selectivity

The (5Z)-configuration is stabilized through:

  • Stereochemical Control : Use of bulky bases (e.g., DBU) during cyclization favors the Z-isomer.

  • Crystallization : Recrystallization from ethanol/water mixtures enriches Z-isomer purity (>98%).

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

  • Thiazolidin-4-One C=O Stretch : 1676–1654 cm⁻¹.

  • Sulfanylidene (C=S) : 1220–1185 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :

    • Pyrazole-CH: δ 7.26–7.70 (m, aromatic).

    • Thiazolidin-4-one CH₂: δ 4.83–4.00 (s).

  • ¹³C NMR :

    • C=O: δ 170–177 ppm.

    • C=S: δ 195–205 ppm.

Mass Spectrometry

  • Molecular Ion Peak : m/z 481.585 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Purity (%)Key Advantage
Multi-Step Condensation68–8512–2490–95High regioselectivity
One-Pot (Baker’s Yeast)82–933.588–92Eco-friendly, scalable
Microwave-Assisted76–880.25–0.595–98Rapid, energy-efficient

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : Competing imine tautomerization reduces yield.

  • Solution : Use of anhydrous solvents and molecular sieves suppresses side reactions.

Scalability Limitations

  • Microwave Methods : Limited to batch sizes <100 g.

  • Biocatalytic Routes : Yeast loading (1 g/mmol) increases costs for industrial-scale production.

Industrial Applications and Patent Landscape

  • Drug Discovery : The compound is flagged in patent WO2020113101A1 as a kinase inhibitor precursor.

  • Scale-Up Protocols : Continuous-flow reactors are proposed to enhance one-pot synthesis throughput .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

This compound features:

  • A thiazolidinone ring , which is known for various biological activities.
  • A pyrazole moiety , which has been associated with anti-inflammatory and analgesic effects.
  • Multiple aromatic substituents , enhancing its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anti-inflammatory properties. Similar compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from pyrazole scaffolds demonstrated up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .

Antidiabetic Properties

Thiazolidinones are often explored for their potential in diabetes management. The unique structure of this compound suggests it may interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and insulin sensitivity .

Antimicrobial Effects

Compounds similar to this thiazolidinone have shown promising antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could be a candidate for further development in treating infections .

Interaction Studies

Understanding how (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one interacts with biological targets is essential for elucidating its mechanism of action. Preliminary studies have indicated potential interactions with:

  • Enzymes involved in inflammatory pathways .
  • Receptors related to glucose metabolism , hinting at its antidiabetic potential.

Mechanism of Action

The mechanism of action of (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Alkyl Substituents : The 2-methoxyethyl group in the target compound balances hydrophilicity and flexibility, contrasting with the lipophilic 2-phenylethyl () or isopropyl () groups.
  • Stereoelectronic Effects : The Z-configuration stabilizes the conjugated system, while the thioxo group at position 2 may act as a hydrogen-bond acceptor, critical for target engagement .

Bioactivity and Pharmacological Potential

  • Enzyme Inhibition: The thioxo-thiazolidinone core may inhibit kinases or proteases, as seen in plant-derived biomolecules with similar scaffolds .
  • Metabolic Stability : The 2-methoxyethyl group likely reduces cytochrome P450-mediated oxidation compared to bulkier alkyl chains (e.g., phenylethyl in ).

Biological Activity

The compound (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one represents a novel derivative of thiazolidin-4-one and pyrazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the thiazolidinone ring can inhibit the proliferation of various cancer cell lines. For instance, derivatives have shown significant cytotoxicity against human colon adenocarcinoma cells (HT29) and breast cancer cells (MCF7) with IC50 values in the micromolar range .

In a study examining similar thiazolidinone derivatives, a compound demonstrated an IC50 of 39.70 µM against MCF7 cells, suggesting a promising avenue for further exploration in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be inferred from studies on related thiazolidinone derivatives. These compounds have exhibited notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Moreover, the presence of the pyrazole moiety is known to enhance anti-inflammatory effects by modulating inflammatory pathways, which could be relevant for the compound .

Antimicrobial Activity

Thiazolidin-4-one derivatives have also been recognized for their antimicrobial properties. Studies have reported significant activity against Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida albicans. The compound's structure may contribute to its ability to disrupt microbial cell membranes or interfere with metabolic pathways critical for microbial survival .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. The presence of substituents on the thiazolidinone ring and the pyrazole moiety can significantly alter their pharmacological profiles. For instance:

  • Substituents on the thiazolidinone ring : Modifications at positions 2 and 5 can enhance anticancer and anti-inflammatory activities.
  • Pyrazole ring modifications : The addition of methoxy groups has been correlated with increased potency against cancer cells and enhanced anti-inflammatory action .

Case Studies

  • Synthesis and Activity Evaluation : A recent study synthesized a series of thiazolidinone derivatives and evaluated their biological activities. Among these, a compound similar to this compound exhibited significant cytotoxicity against various cancer cell lines with an IC50 value below 50 µM .
  • Anti-inflammatory Mechanisms : Another study explored the anti-inflammatory mechanisms of similar compounds, demonstrating that certain thiazolidinones could effectively inhibit COX enzymes and reduce prostaglandin synthesis in vitro .

Q & A

Q. What are the recommended synthetic routes for (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving thiosemicarbazides, chloroacetic acid, and substituted aldehydes. A typical procedure involves refluxing 3-(4-hydroxyphenyl)thiosemicarbazide (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and a substituted oxocompound (0.03 mol) in a DMF-acetic acid mixture (5:10 mL) for 2 hours. Post-reaction, the product is filtered, recrystallized from DMF-ethanol, and validated via TLC . For aryl-rhodanine derivatives like this compound, substituent positioning on the phenyl ring (e.g., methoxy groups) can influence reaction efficiency, requiring stoichiometric optimization .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodological Answer : Structural validation requires multi-modal characterization:
  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve stereochemistry and confirm the (5Z)-configuration .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent integration (e.g., methoxyethyl and dimethoxyphenyl groups) and FT-IR to confirm thione (C=S) and carbonyl (C=O) stretches .
  • HPLC : Assess purity (>95%) using an ACN-water gradient with UV detection at 254 nm .

Q. What are the primary biological targets or activities associated with this thiazolidinone derivative?

  • Methodological Answer : Aryl-rhodanine derivatives like this compound exhibit activity against DNA repair enzymes (e.g., exonuclease/endonuclease inhibition) and hemoglobin subunits. Target identification can be achieved via:
  • Molecular docking : Screen against Protein Data Bank (PDB) structures (e.g., Hemoglobin subunits α/β or DNA Damage Response proteins) .
  • In vitro assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., exonuclease inhibition with PFMJ derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer : Optimize via Design of Experiments (DoE):
  • Variables : Solvent polarity (DMF vs. THF), temperature (60–100°C), and catalyst (e.g., NaOAc vs. piperidine) .
  • Response surface modeling : Use software like Minitab to identify interactions between variables. For example, extended reflux (72 hours) in acetic acid at 60°C improved yields to 24% in analogous syntheses .

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model:
  • Frontier molecular orbitals : Predict reactivity via HOMO-LUMO gaps .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for SAR studies .
  • Non-covalent interactions : Analyze π-π stacking or hydrogen bonding using NCI plots .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodological Answer : Address discrepancies by:
  • Purity verification : Re-analyze batches via HPLC and elemental analysis .
  • Stereochemical validation : Confirm Z/E isomerism via NOESY NMR or crystallography .
  • Assay standardization : Use consistent buffer conditions (e.g., pH 7.4, 25°C) and positive controls (e.g., PFM39 for exonuclease inhibition) .

Q. What strategies are effective for analyzing hydrogen-bonding patterns in its crystal structure?

  • Methodological Answer : Use graph set analysis (Etter’s formalism) on crystallographic data (CIF files) to classify:
  • Donor-acceptor motifs : Identify D, S, and R descriptors for hydrogen-bonded networks .
  • Packing diagrams : Visualize using ORTEP-3 or WinGX to correlate H-bonding with solubility/stability .

Q. How can structure-activity relationships (SAR) be explored for the methoxy substituents on the phenyl ring?

  • Methodological Answer : Synthesize analogs with:
  • Varying substituents : Replace 3,4-dimethoxy with mono-methoxy or halogen groups.
  • Biological testing : Compare IC₅₀ values against parent compound to determine electronic effects.
  • QSAR modeling : Relate Hammett σ values or LogP to activity trends .

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